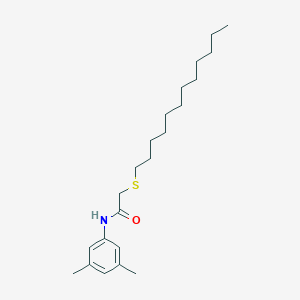
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide (DDSA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDSA is a member of the acetamide family and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Inflammatory diseases, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use as an anticancer agent. In agriculture, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have antifungal properties, making it a potential candidate for use as a fungicide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells and its anti-inflammatory and analgesic effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize dosage and treatment regimens.
Future Directions
For N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide research include further studies on its mechanism of action, optimization of dosage and treatment regimens for its potential use in medicine, and further studies on its potential use as a fungicide in agriculture. Additionally, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide could be further studied for its potential use as a surfactant in the synthesis of nanoparticles.
Synthesis Methods
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide is synthesized using a multi-step process that involves the reaction of 3,5-dimethylaniline with 1-bromo-2-dodecanethiol to produce 3,5-dimethylphenyl 2-dodecylthioacetate. This intermediate is then hydrolyzed to produce N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have antifungal properties, making it a potential candidate for use as a fungicide. In material science, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been used as a surfactant in the synthesis of nanoparticles.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-dodecylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NOS/c1-4-5-6-7-8-9-10-11-12-13-14-25-18-22(24)23-21-16-19(2)15-20(3)17-21/h15-17H,4-14,18H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMTEOSHNPHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
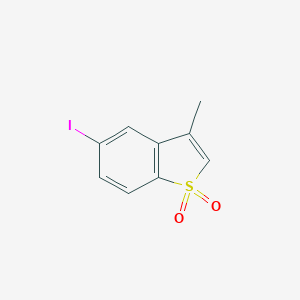

![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
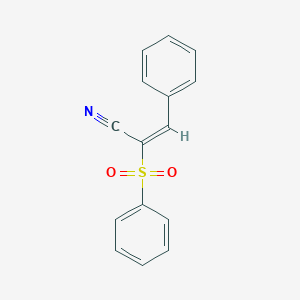
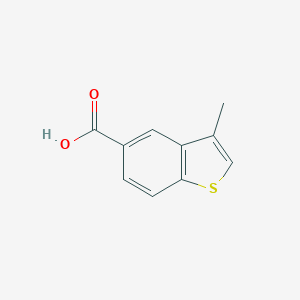
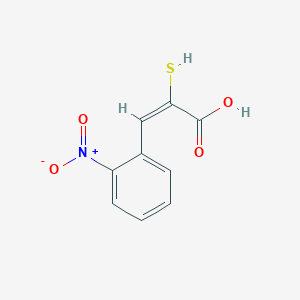
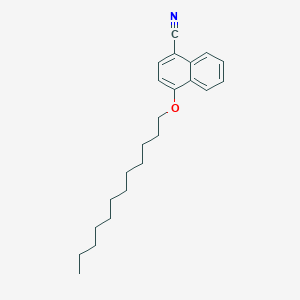
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)
![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)